2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Description

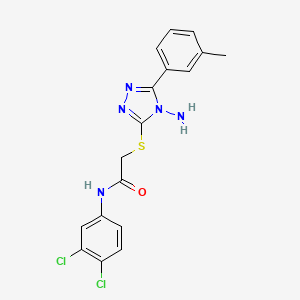

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide features a 1,2,4-triazole core substituted with an amino group at position 4, a meta-tolyl (3-methylphenyl) group at position 5, and a thioether-linked acetamide moiety bearing a 3,4-dichlorophenyl group. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-12-5-6-13(18)14(19)8-12/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUQENDUSYLHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide generally begins with the preparation of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole. This intermediate is typically synthesized through a series of cyclization reactions involving m-toluidine and hydrazine derivatives under controlled temperature conditions. Subsequently, this intermediate undergoes a thiolation reaction to introduce the thio group. Finally, the compound is acylated with N-(3,4-dichlorophenyl)acetamide under specific reaction conditions, such as catalysis by appropriate reagents and maintaining the pH balance.

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale batch reactors where the synthesis steps are optimized for scalability. The reaction conditions are finely controlled to ensure the purity and yield of the final product. The process might also include purification stages such as recrystallization and chromatography to attain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Involving reagents like potassium permanganate, this compound can undergo oxidation, primarily affecting the m-tolyl group.

Reduction: : Using hydrogenation processes, the triazole ring might be selectively reduced under specific conditions.

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation, hydrogen gas and catalysts like palladium on carbon for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures, pH adjustments, and sometimes inert atmospheres to prevent side reactions.

Major Products Formed

Major products depend on the reaction type; for instance, oxidation may yield hydroxylated derivatives, reduction can yield partially hydrogenated compounds, and substitution could result in a variety of modified triazoles and acetamides.

Scientific Research Applications

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is valuable in multiple fields:

Chemistry: : As an intermediate in organic synthesis, this compound aids in creating complex molecular architectures.

Biology: : Its structure allows it to interact with biological macromolecules, making it a candidate for biochemical studies.

Industry: : Utilized in the manufacture of specialty chemicals, including agrochemicals and materials science.

Mechanism of Action

The compound's mechanism involves interactions at the molecular level where its functional groups engage with specific targets. The triazole ring, with its nitrogen atoms, may coordinate with metal ions or form hydrogen bonds, influencing biochemical pathways. The dichlorophenyl acetamide group can interact with protein binding sites, altering protein function and activity.

Comparison with Similar Compounds

Structural Analogues: Triazole Substituent Variations

Compounds sharing the 1,2,4-triazole-thioacetamide scaffold but differing in substituents demonstrate how structural changes influence properties:

Key Insights :

Acetamide Group Variations

The N-aryl acetamide moiety significantly impacts solubility and target selectivity:

Key Insights :

Biological Activity

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic compound belonging to the class of thio-substituted 1,2,4-triazoles. This compound exhibits a unique structure characterized by a triazole ring linked to an acetamide moiety through a thioether bond. Its structural features suggest significant potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.86 g/mol. The presence of the m-tolyl and dichlorophenyl groups enhances its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with triazole rings display a broad spectrum of biological activities, including:

- Antimicrobial : Triazole derivatives are known for their antifungal and antibacterial properties.

- Anticancer : Many studies have explored the anticancer potential of triazole derivatives, including this compound.

- Enzyme Inhibition : The compound may inhibit specific enzymes relevant to various disease processes.

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer progression and microbial resistance.

- Receptor Binding : Interaction studies using techniques such as surface plasmon resonance indicate binding affinities to specific receptors that could modulate signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar triazole compounds, providing insights into the potential efficacy of this compound:

These studies illustrate that triazole derivatives can exhibit potent activity against various cancer cell lines and microbial strains.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require careful optimization for yield and purity. Key steps include:

- Formation of the Triazole Ring : Utilizing appropriate reagents to construct the triazole nucleus.

- Thioether Linkage : Introducing the thio group to enhance biological activity.

- Acetamide Formation : Finalizing the structure through acetamide synthesis.

Q & A

Q. Key Considerations :

- Use stoichiometric KOH to deprotonate the thiol for nucleophilic substitution.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms the acetamide linkage (e.g., NH peaks at δ 10–12 ppm) and aromatic substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4%) .

Basic: What preliminary pharmacological screening models are suitable for assessing anti-exudative activity?

Methodological Answer:

- Carrageenan-Induced Paw Edema (Rat Model) : Administer the compound (10 mg/kg) and compare inhibition of edema with diclofenac sodium (8 mg/kg) over 4–6 hours. Measure paw volume displacement plethysmographically .

- Key Metrics : Percent inhibition relative to control, time to peak effect, and dose-response curves.

Q. SAR Study Design :

Synthesize derivatives with systematic substituent variations.

Test in parallel assays (e.g., antimicrobial, anti-inflammatory).

Use computational modeling (e.g., molecular docking) to correlate substituent effects with target binding .

Advanced: What formulation challenges arise in developing tablet forms of this compound?

Methodological Answer:

Q. Optimal Excipient Blend :

| Excipient | Function | % in Formulation |

|---|---|---|

| Microcrystalline Cellulose | Binder | 30% |

| Lactose Monohydrate | Filler | 65% |

| Magnesium Stearate | Lubricant | 1% |

| Based on |

Advanced: How can mechanistic studies elucidate the compound’s anti-inflammatory mode of action?

Methodological Answer:

- Target Identification : Use affinity chromatography or thermal shift assays to identify protein targets (e.g., COX-2, NF-κB).

- Gene Expression Profiling : RNA-seq of treated macrophages to map cytokine regulation (e.g., IL-6, TNF-α suppression) .

- In Silico Docking : Predict binding affinity to prostaglandin synthase (PDB: 3LN1) using AutoDock Vina .

Advanced: What analytical methods resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent (DMSO vs. saline) or cell lines (RAW 264.7 vs. THP-1).

- Dose-Response Reproducibility : Replicate assays with standardized protocols (e.g., IC50 determination in triplicate) .

Q. Common Pitfalls :

- Impurities from incomplete synthesis (e.g., unreacted triazole-thione) skew activity. Confirm purity via HPLC (>98%) .

Advanced: How is the compound’s stability profile evaluated under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 2, 6, 12, and 24 hours.

- Oxidative Stress Testing : Expose to H2O2 (3%) and measure thiyl radical formation via ESR spectroscopy .

Advanced: What computational tools predict the compound’s ADMET properties?

Methodological Answer:

- Software : Use SwissADME or pkCSM to estimate:

- Lipophilicity (LogP): Critical for blood-brain barrier penetration.

- CYP450 Inhibition : Risk of drug-drug interactions.

- Toxicity Prediction : ProTox-II for hepatotoxicity and mutagenicity alerts .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetamide vapors .

- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.